molecular formula C19H18N2O2 B3009630 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1234692-21-7

1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3009630
CAS No.: 1234692-21-7
M. Wt: 306.365
InChI Key: QQQREMNUBOQTIP-UHFFFAOYSA-N
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Description

1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenyl group, a propoxyphenyl group, and a carbaldehyde group attached to the pyrazole ring

Properties

IUPAC Name

1-phenyl-3-(3-propoxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-11-23-18-10-6-7-15(12-18)19-16(14-22)13-21(20-19)17-8-4-3-5-9-17/h3-10,12-14H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQREMNUBOQTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the Phenyl and Propoxyphenyl Groups: The phenyl and propoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group. This can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and propoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carboxylic acid

    Reduction: 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-methanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

1-Phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its structural properties enable the formation of various derivatives through oxidation, reduction, and substitution reactions .

Biology

This compound has been investigated for its potential in:

  • Enzyme Inhibition : Its unique structure may allow it to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies : The compound's interactions with biological receptors can provide insights into drug design and development.

The compound exhibits diverse biological activities that make it a candidate for further research:

  • Anticancer Potential : Similar pyrazole derivatives have shown the ability to induce apoptosis in cancer cell lines by activating caspases and promoting cell cycle arrest . This suggests potential therapeutic applications in oncology.
  • Antimicrobial Activity : Studies have indicated that pyrazole derivatives can exhibit antimicrobial properties comparable to established antibiotics, suggesting their use as alternative treatments .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that certain derivatives can significantly reduce inflammatory markers in cell cultures, indicating their potential role in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Antimicrobial ScreeningCompounds exhibited zones of inhibition against various pathogens.
Anti-inflammatory ActivitySignificant reduction in inflammatory markers was observed in cell cultures.
Anticancer ActivityInduction of apoptosis in K562 leukemic cells was evidenced by increased levels of cleaved PARP and activated caspase-9.

These findings underscore the compound's potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The phenyl and propoxyphenyl groups may also contribute to binding interactions through hydrophobic and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • 1-phenyl-3-(3-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • 1-phenyl-3-(3-butoxyphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the propoxy chain can affect the compound’s ability to interact with biological targets and its solubility in different solvents.

Biological Activity

1-Phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2OC_{19}H_{18}N_2O, with a molecular weight of 290.36 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets due to its electron-rich nature and structural versatility.

The mechanism of action involves the interaction of the carbaldehyde group with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl and propoxyphenyl groups contribute to the compound's binding affinity and specificity for certain molecular targets. Further detailed studies are necessary to elucidate the exact pathways involved in its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Microorganism Activity
E. coliModerate inhibition
S. aureusStrong inhibition
P. mirabilisModerate to strong inhibition
B. subtilisVariable inhibition

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Pyrazole derivatives often inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways . This suggests that this compound may be beneficial in managing inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by activating caspases and promoting cell cycle arrest . This indicates a promising avenue for further research into its use as an anticancer agent.

Case Studies

  • Antimicrobial Screening : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. Compounds with similar structures exhibited zones of inhibition comparable to established antibiotics, highlighting their potential as alternative treatments .
  • Anti-inflammatory Activity : In vitro studies demonstrated that certain pyrazole derivatives could significantly reduce the production of inflammatory markers in cell cultures, suggesting a mechanism through which these compounds exert their anti-inflammatory effects.
  • Anticancer Activity : In a study involving K562 leukemic cells, treatment with pyrazole derivatives led to significant apoptosis induction, evidenced by increased levels of cleaved PARP and activated caspase-9, indicating their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for pyrazole-4-carbaldehyde derivatives, and how can they be adapted for 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic substitution: Reacting 1-aryl-5-chloro-pyrazole-4-carbaldehyde with phenols (e.g., 3-propoxyphenol) in the presence of a base like K₂CO₃ .
  • Aldehyde functionalization: Utilize Vilsmeier-Haack or Claisen-Schmidt reactions to introduce the carbaldehyde group .

Table 1: Common Synthetic Strategies

ReactantsCatalyst/ConditionsProductReference
1-Aryl-5-chloro-pyrazole + PhenolK₂CO₃, reflux in acetone5-Aryloxy-pyrazole-4-carbaldehyde
Pyrazole precursor + DMF/POCl₃Vilsmeier-Haack reaction1,3-Diaryl-pyrazole-4-carbaldehyde

Q. What are the critical steps in purifying pyrazole-4-carbaldehyde derivatives?

Methodological Answer:

  • Recrystallization: Use solvents like ethanol or ethyl acetate/hexane mixtures to isolate crystalline products .
  • Column chromatography: Employ silica gel with gradients of ethyl acetate/hexane for polar impurities .
  • Monitoring purity: Validate via TLC (Rf comparison) and HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm substituent positions (e.g., phenyl vs. propoxyphenyl groups) .
  • IR spectroscopy: Identify aldehyde C=O stretches (~1700 cm⁻¹) and aryl C-O-C bonds (~1250 cm⁻¹) .
  • Mass spectrometry: Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in introducing the 3-propoxyphenyl group?

Methodological Answer:

  • Catalyst screening: Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance phenol nucleophilicity .
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) may improve reaction rates compared to acetone .
  • Temperature control: Microwave-assisted synthesis at 100–120°C can reduce reaction time .

Q. What role does X-ray crystallography play in understanding the structural features of this compound?

Methodological Answer:

  • Conformational analysis: X-ray data reveal planarity of the pyrazole ring and dihedral angles between substituents, critical for SAR studies .
  • Intermolecular interactions: Hydrogen bonding (e.g., aldehyde O⋯H-N) and π-π stacking influence crystal packing and solubility .

Table 2: Key Crystallographic Parameters from Analogues

CompoundSpace GroupDihedral Angle (Pyrazole vs. Phenyl)Reference
3-(4-Bromophenyl)-1-phenyl derivativeP 112.3°
3,5-Dimethyl-1-phenyl derivativeP 21/c8.7°

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial assays: Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Antiviral screening: Employ plaque reduction assays for flavivirus or HIV-1 .
  • Cytotoxicity profiling: Test on human cell lines (e.g., HEK293) with MTT assays to establish selectivity indices .

Q. How should researchers resolve contradictions in spectral or biological data across studies?

Methodological Answer:

  • Reproducibility checks: Validate synthetic protocols (e.g., catalyst purity, reaction time) .
  • Data normalization: Use internal standards (e.g., ascorbic acid in antioxidant assays) to minimize variability .
  • Computational validation: Compare experimental NMR shifts with DFT-predicted values .

Q. What computational methods aid in predicting structure-activity relationships (SAR)?

Methodological Answer:

  • Docking studies: Model interactions with target proteins (e.g., HIV protease) using AutoDock Vina .
  • QSAR modeling: Correlate electronic parameters (HOMO/LUMO energies) with bioactivity .
  • MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. Are there alternative strategies for introducing the propoxy group post-synthesis?

Methodological Answer:

  • Mitsunobu reaction: Use DIAD/Ph₃P to couple propanol to a hydroxylated precursor .
  • Protecting group tactics: Temporarily mask the aldehyde with acetals to prevent side reactions .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal stability: TGA/DSC analysis shows decomposition >200°C, suggesting room-temperature storage .
  • Light sensitivity: UV-vis studies indicate photodegradation; store in amber vials under N₂ .

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